Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-11(2)15-10-14(18)6-8-16(9-7-14)12(17)19-13(3,4)5/h11,15,18H,6-10H2,1-5H3 |
InChI Key |
SFSAKQWBDRHEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate generally involves functionalization of a Boc-protected piperidine scaffold at the 4-position. The key steps include:
- Introduction of the hydroxy group at the 4-position, often via substitution or reduction of a suitable leaving group.
- Installation of the isopropylamino methyl substituent through nucleophilic substitution or reductive amination.
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl group to stabilize and facilitate subsequent transformations.
Specific Preparation Routes
Reductive Amination Route
One common approach involves reductive amination of a 4-hydroxy piperidine derivative with isopropylamine or an isopropylamino-containing aldehyde/ketone precursor.
- Starting materials: tert-butyl 4-hydroxypiperidine-1-carboxylate and isopropylamine.
- Reagents and conditions: The aldehyde or ketone intermediate is reacted with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in dichloromethane or acetonitrile at room temperature or mild heating.
- Outcome: The reductive amination yields this compound with moderate to high yields (typically 70-85%).
This method is supported by analogs in the literature where related Boc-protected piperidines react with amines under reductive amination conditions to afford substituted products with high selectivity and yield.
Substitution of Tosylate or Mesylate Precursors
Another approach involves the synthesis of a 4-(tosyloxy)methyl or 4-(mesyloxy)methyl piperidine intermediate followed by nucleophilic displacement with isopropylamine.
- Step 1: Preparation of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate by tosylation of tert-butyl 4-hydroxymethylpiperidine-1-carboxylate using tosyl chloride and a base such as pyridine or triethylamine in anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature.
- Step 2: Nucleophilic substitution of the tosylate intermediate with isopropylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) at elevated temperature (50-80 °C) to introduce the isopropylamino methyl group.
- Step 3: Purification by standard chromatographic techniques yields the target compound.
This method is supported by the synthesis of related piperidine derivatives where tosylate intermediates serve as excellent leaving groups for amine nucleophiles.
Direct Amination via Mannich-Type Reaction
A Mannich-type reaction involving the condensation of tert-butyl 4-hydroxypiperidine-1-carboxylate with formaldehyde and isopropylamine may also be employed.
- Reagents: Formaldehyde (or paraformaldehyde), isopropylamine, and the Boc-protected piperidine.
- Conditions: Typically carried out in a protic solvent such as methanol or ethanol at room temperature or mild heating.
- Mechanism: Formation of an iminium intermediate from formaldehyde and isopropylamine, followed by nucleophilic attack by the 4-hydroxy piperidine at the iminium carbon, yielding the amino methylated product.
- Yield: Moderate yields reported, with purification by chromatography.
This approach is less commonly reported but is feasible based on general Mannich reaction principles applied to piperidine scaffolds.
Reaction Conditions and Yields Summary Table
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | Isopropylamine, sodium triacetoxyborohydride, DCM, rt | 70-85 | Mild conditions; high selectivity; widely used for amine installation |
| Tosylate Intermediate Substitution | Tosyl chloride, base, then isopropylamine, 50-80 °C | 60-75 | Two-step process; requires isolation of tosylate intermediate; good nucleophilic displacement |
| Mannich-Type Amination | Formaldehyde, isopropylamine, Boc-piperidine, MeOH, rt | 50-65 | One-pot; moderate yield; less common; suitable for rapid functionalization |
Characterization and Research Outcomes
Nuclear Magnetic Resonance (NMR):
1H NMR spectra typically show signals corresponding to the Boc tert-butyl group (~1.4 ppm, singlet), piperidine ring protons (1.0-3.5 ppm, multiplets), hydroxy proton (broad singlet, ~4-5 ppm), and isopropylamino methyl protons (multiplets around 2.5-3.5 ppm).
13C NMR confirms the presence of the carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm), and characteristic piperidine carbons.Mass Spectrometry (MS):
Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the expected molecular weight of this compound, confirming molecular integrity after synthesis.Purity and Yield: Purification by silica gel chromatography or recrystallization yields high-purity products with yields ranging from moderate to high depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity: The trifluoromethylphenyl (logP ~3.5) and methoxyphenyl (logP ~2.8) substituents increase lipophilicity compared to the isopropylaminomethyl group (logP ~1.2) .
- Hydrogen Bonding: The hydroxyl group in all compounds enhances water solubility, but the isopropylamino group introduces basicity (pKa ~9–10), favoring salt formation in acidic conditions.
Physicochemical and Spectral Data
- ¹H NMR Trends :
- HRMS Validation : Derivatives like the trifluoromethylphenyl analog show <1 ppm error between experimental and theoretical masses, confirming structural integrity .
Biological Activity
Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate, often referred to as M4 , has garnered attention in pharmacological research due to its potential neuroprotective properties and ability to modulate key biological pathways. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various models, and implications for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 255.30 g/mol
- CAS Number : 1402148-68-8
M4 has been studied for its dual role as an inhibitor of both β-secretase and acetylcholinesterase, two critical enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : M4 demonstrates a strong inhibitory effect on β-secretase (IC₅₀ = 15.4 nM), which plays a pivotal role in the amyloidogenic pathway leading to Alzheimer's disease (AD) pathology.
- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 µM, potentially enhancing cholinergic signaling and counteracting cognitive decline associated with AD.
In Vitro Studies
In vitro experiments have shown that M4 can significantly reduce the aggregation of amyloid beta peptides (Aβ) by up to 85% at a concentration of 100 µM. Additionally, it protects astrocytes from Aβ-induced cytotoxicity, maintaining cell viability at 100 µM despite the presence of toxic Aβ peptides.
| Study Parameter | Result |
|---|---|
| Aβ Aggregation Inhibition | 85% at 100 µM |
| Astrocyte Viability | 62.98% with M4 vs. 43.78% without Aβ |
| TNF-α Production Reduction | Moderate decrease observed |
In Vivo Studies
In vivo assessments using scopolamine-induced models of oxidative stress revealed that M4 exhibited moderate protective effects against oxidative damage, although not as pronounced as traditional treatments like galantamine. The compound's ability to lower malondialdehyde (MDA) levels indicates a reduction in lipid peroxidation, a marker of oxidative stress.
| Treatment Group | MDA Levels (nmol/mg protein) |
|---|---|
| Control | Low levels |
| Scopolamine | High levels |
| M4 Treatment | Intermediate levels |
| Galantamine | Lowest levels |
Case Studies and Research Findings
Recent studies have illustrated the potential of M4 in neuroprotection:
- Neuroprotection Against Aβ Toxicity : Research indicates that M4 can mitigate the inflammatory response induced by Aβ aggregates through the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
- Oxidative Stress Modulation : The compound's effects on oxidative stress markers suggest it may provide a protective mechanism against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
